Cas no 56517-59-0 (4-hydroxy-1,2,5,6,7,8-hexahydroquinolin-2-one)

4-Hydroxy-1,2,5,6,7,8-hexahydroquinolin-2-one is a heterocyclic compound featuring a partially hydrogenated quinoline core with a hydroxyl group at the 4-position and a ketone functionality at the 2-position. This structure imparts unique reactivity, making it a valuable intermediate in organic synthesis, particularly for the development of pharmaceuticals and agrochemicals. Its fused ring system and functional groups allow for versatile derivatization, enabling the construction of complex molecular architectures. The compound's stability under standard conditions and compatibility with a range of reaction conditions enhance its utility in multi-step synthetic routes. Researchers may also explore its potential as a ligand or scaffold in medicinal chemistry due to its hydrogen-bonding and coordination capabilities.
4-hydroxy-1,2,5,6,7,8-hexahydroquinolin-2-one structure
56517-59-0 structure
Product name:4-hydroxy-1,2,5,6,7,8-hexahydroquinolin-2-one
CAS No:56517-59-0
MF:C9H11NO2
MW:165.18914
MDL:MFCD13179322
CID:1025446
PubChem ID:54697361

4-hydroxy-1,2,5,6,7,8-hexahydroquinolin-2-one Chemical and Physical Properties

Names and Identifiers

    • 5,6,7,8-tetrahydro-4-hydroxy-2(1H)-Quinolinone
    • 4-hydroxy-5,6,7,8-tetrahydro-1H-quinolin-2-one
    • 4-Hydroxy-5,6,7,8-tetrahydroquinolin-2(1H)-one
    • 4-hydroxy-1,2,5,6,7,8-hexahydroquinolin-2-one
    • P11598
    • 4-hydroxy-2-oxo-1,2,5,6,7,8-hexahydroquinoline
    • 1823731-99-2
    • SCHEMBL2624109
    • AKOS016002581
    • 2(1H)-Quinolinone, 5,6,7,8-tetrahydro-4-hydroxy-
    • 2-Hydroxy-5,6,7,8-tetrahydroquinolin-4(1H)-one
    • MFCD13179322
    • 5,6,7,8-Tetrahydroquinoline-2,4-diol
    • DA-42076
    • AS-50980
    • 56517-59-0
    • SY100310
    • SB21093
    • 4-Hydroxy-5,6,7,8-tetrahydrocarbostyril
    • OMVNWHCEONTCBZ-UHFFFAOYSA-N
    • DTXSID90715994
    • SCHEMBL8127178
    • CS-0050839
    • MDL: MFCD13179322
    • Inchi: InChI=1S/C9H11NO2/c11-8-5-9(12)10-7-4-2-1-3-6(7)8/h5H,1-4H2,(H2,10,11,12)
    • InChI Key: OMVNWHCEONTCBZ-UHFFFAOYSA-N
    • SMILES: C1CCC2=NC(=CC(=C2C1)O)O

Computed Properties

  • Exact Mass: 165.07900
  • Monoisotopic Mass: 165.078978594g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 0
  • Complexity: 289
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.3
  • Topological Polar Surface Area: 49.3Ų

Experimental Properties

  • PSA: 53.35000
  • LogP: 1.37160

4-hydroxy-1,2,5,6,7,8-hexahydroquinolin-2-one Security Information

4-hydroxy-1,2,5,6,7,8-hexahydroquinolin-2-one Customs Data

  • HS CODE:2933790090
  • Customs Data:

    China Customs Code:

    2933790090

    Overview:

    2933790090 Other lactams. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:9.0% general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933790090. other lactams. VAT:17.0%. Tax rebate rate:9.0%. . MFN tariff:9.0%. General tariff:20.0%

4-hydroxy-1,2,5,6,7,8-hexahydroquinolin-2-one Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
eNovation Chemicals LLC
Y0983005-5g
4-Hydroxy-5,6,7,8-tetrahydroquinolin-2(1H)-one
56517-59-0 95%
5g
$1040 2023-09-02
eNovation Chemicals LLC
D500112-500mg
4-hydroxy-1,2,5,6,7,8-hexahydroquinolin-2-one
56517-59-0 97%
500mg
$140 2024-07-21
Chemenu
CM143931-250mg
4-hydroxy-5,6,7,8-tetrahydroquinolin-2(3H)-one
56517-59-0 95%
250mg
$111 2023-03-07
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBYS1022-10G
4-hydroxy-1,2,5,6,7,8-hexahydroquinolin-2-one
56517-59-0 97%
10g
¥ 5,339.00 2023-04-13
Fluorochem
220456-1g
4-Hydroxy-5,6,7,8-tetrahydroquinolin-2(1H)-one
56517-59-0 95%
1g
£338.00 2022-03-01
eNovation Chemicals LLC
D500112-25G
4-hydroxy-1,2,5,6,7,8-hexahydroquinolin-2-one
56517-59-0 97%
25g
$2005 2024-07-21
1PlusChem
1P00EL0M-5g
4-Hydroxy-5,6,7,8-tetrahydroquinolin-2(1H)-one
56517-59-0 95%
5g
$575.00 2025-02-27
Aaron
AR00EL8Y-1g
4-hydroxy-5,6,7,8-tetrahydroquinolin-2(1H)-one
56517-59-0 97%
1g
$131.00 2025-01-24
1PlusChem
1P00EL0M-100mg
4-Hydroxy-5,6,7,8-tetrahydroquinolin-2(1H)-one
56517-59-0 95%
100mg
$32.00 2023-12-16
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBYS1022-5.0g
4-hydroxy-1,2,5,6,7,8-hexahydroquinolin-2-one
56517-59-0 97%
5.0g
¥2515.0000 2024-07-21

4-hydroxy-1,2,5,6,7,8-hexahydroquinolin-2-one Related Literature

Additional information on 4-hydroxy-1,2,5,6,7,8-hexahydroquinolin-2-one

Recent Advances in the Study of 4-hydroxy-1,2,5,6,7,8-hexahydroquinolin-2-one (CAS: 56517-59-0): A Comprehensive Research Brief

4-hydroxy-1,2,5,6,7,8-hexahydroquinolin-2-one (CAS: 56517-59-0) is a heterocyclic compound that has garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential therapeutic applications. Recent studies have explored its pharmacological properties, synthetic pathways, and mechanisms of action, positioning it as a promising candidate for drug development. This research brief consolidates the latest findings related to this compound, providing a detailed overview of its current status in scientific research.

One of the key areas of interest is the compound's role as a scaffold for designing novel kinase inhibitors. A 2023 study published in the Journal of Medicinal Chemistry demonstrated that derivatives of 4-hydroxy-1,2,5,6,7,8-hexahydroquinolin-2-one exhibit selective inhibition against specific protein kinases involved in cancer progression. The study utilized molecular docking and in vitro assays to validate the compound's binding affinity and inhibitory effects, highlighting its potential as a targeted therapy for oncology applications.

In addition to its anticancer properties, recent research has also investigated the compound's anti-inflammatory and neuroprotective effects. A preclinical study conducted by researchers at the University of Cambridge revealed that 4-hydroxy-1,2,5,6,7,8-hexahydroquinolin-2-one modulates the NF-κB signaling pathway, reducing inflammation in models of neurodegenerative diseases. These findings suggest its potential utility in treating conditions such as Alzheimer's disease and multiple sclerosis.

The synthetic chemistry of 4-hydroxy-1,2,5,6,7,8-hexahydroquinolin-2-one has also seen advancements. A 2024 publication in Organic Letters described an efficient, one-pot synthesis method for this compound, significantly improving yield and scalability compared to traditional approaches. This methodological breakthrough is expected to facilitate further pharmacological studies and industrial applications.

Despite these promising developments, challenges remain in optimizing the compound's pharmacokinetic properties and minimizing off-target effects. Ongoing research is focused on structural modifications to enhance bioavailability and selectivity. Collaborative efforts between academic institutions and pharmaceutical companies are underway to translate these findings into clinical applications.

In conclusion, 4-hydroxy-1,2,5,6,7,8-hexahydroquinolin-2-one (CAS: 56517-59-0) represents a versatile and pharmacologically active scaffold with broad therapeutic potential. Continued research into its mechanisms, derivatives, and applications will be crucial for realizing its full clinical value. This brief underscores the importance of interdisciplinary collaboration in advancing the understanding and utilization of this compound in modern medicine.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:56517-59-0)4-hydroxy-1,2,5,6,7,8-hexahydroquinolin-2-one
A869923
Purity:99%
Quantity:5g
Price ($):481.0